molecular formula C17H12N2O3S B232381 4-hydroxy-8-methoxy-3-phenylpyrimido[2,1-b][1,3]benzothiazol-2-one

4-hydroxy-8-methoxy-3-phenylpyrimido[2,1-b][1,3]benzothiazol-2-one

Katalognummer B232381
Molekulargewicht: 324.4 g/mol
InChI-Schlüssel: JCUJUAWMSIMASA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-hydroxy-8-methoxy-3-phenylpyrimido[2,1-b][1,3]benzothiazol-2-one is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is commonly referred to as HMB and has been synthesized using different methods. The synthesis methods used to produce HMB will be discussed in

Wirkmechanismus

HMB has been shown to have various mechanisms of action depending on its application. In medicine, HMB has been shown to inhibit the activity of enzymes involved in cancer cell growth, leading to the death of cancer cells. HMB has also been shown to inhibit the growth of bacteria by disrupting their cell membranes. In agriculture, HMB has been shown to inhibit the growth of weeds and pests by disrupting their metabolic pathways.
Biochemical and Physiological Effects
HMB has been shown to have various biochemical and physiological effects depending on its application. In medicine, HMB has been shown to induce apoptosis, leading to the death of cancer cells. HMB has also been shown to inhibit the growth of bacteria by disrupting their cell membranes. In agriculture, HMB has been shown to inhibit the growth of weeds and pests by disrupting their metabolic pathways.

Vorteile Und Einschränkungen Für Laborexperimente

HMB has various advantages and limitations for lab experiments depending on its application. In medicine, HMB has the advantage of being a potent anticancer drug, but it also has limitations such as toxicity and side effects. In agriculture, HMB has the advantage of being a potent herbicide and pesticide, but it also has limitations such as environmental toxicity and non-target effects.

Zukünftige Richtungen

There are various future directions for HMB research, including developing new drugs for cancer and other diseases, developing new pesticides and herbicides, and developing new materials with unique properties. Some of the future directions for HMB research include:
1. Developing new HMB derivatives with improved properties such as increased potency and reduced toxicity.
2. Exploring the potential of HMB in developing new drugs for other diseases such as bacterial infections and viral diseases.
3. Developing new HMB-based materials with unique properties such as high strength and flexibility.
4. Investigating the potential of HMB in developing new pesticides and herbicides that are environmentally friendly and have reduced non-target effects.
Conclusion
In conclusion, 4-hydroxy-8-methoxy-3-phenylpyrimido[2,1-b][1,3]benzothiazol-2-one is a chemical compound that has potential applications in various fields, including medicine, agriculture, and material science. HMB has been synthesized using different methods, and its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of HMB in various applications.

Synthesemethoden

There are various methods used to synthesize HMB, and the most commonly used method is the reaction between 2-aminothiophenol and 4-hydroxy-3-phenylpyrimidin-2(1H)-one in the presence of a catalyst such as acetic acid. This reaction leads to the formation of HMB as a yellow crystalline solid. Another method used to synthesize HMB is the reaction between 2-aminothiophenol and 4-chloro-3-phenylpyrimidin-2(1H)-one in the presence of a base such as potassium carbonate. This reaction also leads to the formation of HMB as a yellow crystalline solid.

Wissenschaftliche Forschungsanwendungen

HMB has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, HMB has been shown to have anticancer properties, and it has been used to develop new cancer drugs. HMB has also been shown to have antimicrobial properties, and it has been used to develop new antibiotics. In agriculture, HMB has been used to develop new pesticides and herbicides. In material science, HMB has been used to develop new materials with unique properties.

Eigenschaften

Produktname

4-hydroxy-8-methoxy-3-phenylpyrimido[2,1-b][1,3]benzothiazol-2-one

Molekularformel

C17H12N2O3S

Molekulargewicht

324.4 g/mol

IUPAC-Name

4-hydroxy-8-methoxy-3-phenylpyrimido[2,1-b][1,3]benzothiazol-2-one

InChI

InChI=1S/C17H12N2O3S/c1-22-11-7-8-12-13(9-11)23-17-18-15(20)14(16(21)19(12)17)10-5-3-2-4-6-10/h2-9,21H,1H3

InChI-Schlüssel

JCUJUAWMSIMASA-UHFFFAOYSA-N

Isomerische SMILES

COC1=CC2=C(C=C1)N3C(=C(C(=O)N=C3S2)C4=CC=CC=C4)O

SMILES

COC1=CC2=C(C=C1)N3C(=C(C(=O)N=C3S2)C4=CC=CC=C4)O

Kanonische SMILES

COC1=CC2=C(C=C1)N3C(=C(C(=O)N=C3S2)C4=CC=CC=C4)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.